molecular formula C21H15ClN2OS B2770794 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole CAS No. 339103-97-8

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole

Cat. No. B2770794
M. Wt: 378.87
InChI Key: BZSRIFPGFYZNCV-UHFFFAOYSA-N
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Description

“2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole” is a chemical compound with the linear formula C22H24ClN5OS3 . It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, a series of steps including esterification, hydrazination, salt formation, and cyclization were performed to afford the thiadiazole intermediate . This intermediate was then converted into a sulfonyl chloride, which underwent nucleophilic attack by amines to give the final product .


Molecular Structure Analysis

The molecular structure of “2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole” includes a 1,3,4-thiadiazole moiety, a phenyl group, and a chlorobenzyl sulfanyl group . The exact structure can be confirmed by techniques such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole” include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of 1,3,4-oxadiazole derivatives have been a significant area of research due to their diverse biological activities and potential applications in drug development. For instance, Bhat et al. (2016) synthesized a new series of 1,3,4-oxadiazole derivatives bearing the 3-chloro-2-fluorophenyl moiety, characterizing them through various spectroscopic methods. These compounds were evaluated for their anti-convulsant and anti-inflammatory activities, with some showing significant biological activities supported by molecular docking studies (Bhat et al., 2016).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular properties of 1,3,4-oxadiazole derivatives have been extensively studied. Karabanovich et al. (2016) reported on the discovery of 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles as new classes of antituberculosis agents. These compounds exhibited outstanding in vitro activity against Mycobacterium tuberculosis, indicating their potential as selective antitubercular agents (Karabanovich et al., 2016).

Corrosion Inhibition

The application of 1,3,4-oxadiazole derivatives as corrosion inhibitors has been investigated, demonstrating their potential in protecting metals against corrosion. Bouklah et al. (2006) studied the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium, finding high efficiency in corrosion inhibition (Bouklah et al., 2006).

Enzyme Inhibition

1,3,4-oxadiazole derivatives have also been explored for their enzyme inhibitory activities. Iqbal et al. (2019) synthesized substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides as alkaline phosphatase inhibitors, identifying compounds with potent activity. This research highlights the potential of these compounds in enzyme inhibition and related therapeutic applications (Iqbal et al., 2019).

Material Science Applications

The unique properties of 1,3,4-oxadiazole derivatives extend to material science, where they are utilized in the development of fluorescent chemosensors and other novel materials. Zhou et al. (2005) synthesized novel polyphenylenes containing phenol-substituted oxadiazole moieties as fluorescent chemosensors for fluoride ion, demonstrating the versatility of 1,3,4-oxadiazole derivatives in creating sensitive and selective sensory materials (Zhou et al., 2005).

Future Directions

The future directions for research on “2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole” could include further exploration of its biological activities and potential applications. For instance, similar compounds have shown antiviral activity , suggesting potential use in medical applications.

properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c22-17-12-10-15(11-13-17)14-26-19-9-5-4-8-18(19)21-24-23-20(25-21)16-6-2-1-3-7-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSRIFPGFYZNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole

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